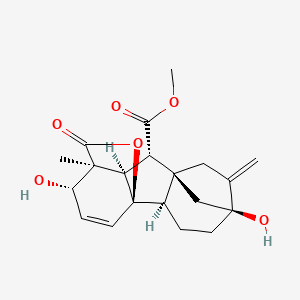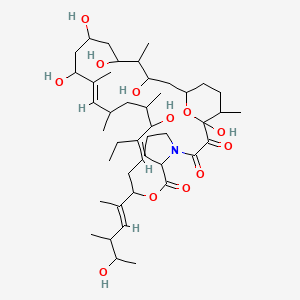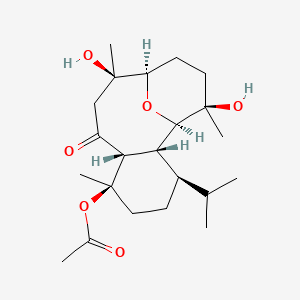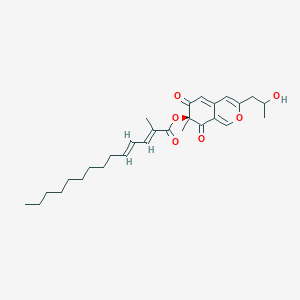
Gibberellinsäure-A3-methylester
Übersicht
Beschreibung
Gibberellin A3 methyl ester is a methyl ester derivative of gibberellin A3, a naturally occurring plant hormone belonging to the gibberellin family. Gibberellins are diterpenoid acids that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering . Gibberellin A3 methyl ester is used in scientific research to study the effects of gibberellins on plant physiology and development.
Wissenschaftliche Forschungsanwendungen
Gibberellin A3 methyl ester is widely used in scientific research to study the effects of gibberellins on plant growth and development. It is used in:
Wirkmechanismus
Target of Action
Gibberellin A3 methyl ester, also known as GA3 Methyl ester, is a derivative of Gibberellin A3 (GA3), a pentacyclic diterpenoid responsible for promoting growth and elongation of cells in plants . The primary targets of GA3 Methyl ester are likely to be similar to those of GA3, which include various growth and differentiation processes in plants .
Mode of Action
GA3 is known to function as a hormone in plants, affecting growth and differentiation in organs where its concentration is tightly regulated . It is also known to regulate the transcription of genes for certain enzymes .
Biochemical Pathways
The biochemical pathways affected by GA3 Methyl ester are likely to be similar to those affected by GA3. GA3 is involved in various processes throughout plant growth and development, including seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds
Result of Action
The result of GA3 Methyl ester’s action would likely be similar to that of GA3, which is known to promote growth and elongation of cells in plants . This includes effects on seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds .
Action Environment
The action of GA3 Methyl ester, like that of GA3, is likely influenced by various environmental factors. Current research on gibberellin biosynthesis is focused particularly on the regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues . This suggests that the action, efficacy, and stability of GA3 Methyl ester could also be influenced by similar factors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gibberellin A3 methyl ester can be synthesized through the esterification of gibberellin A3 with methanol in the presence of an acid catalyst. The reaction typically involves dissolving gibberellin A3 in methanol and adding a small amount of sulfuric acid as a catalyst. The mixture is then heated under reflux conditions for several hours until the reaction is complete. The product is purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of gibberellin A3 methyl ester involves the large-scale fermentation of specific fungal strains, such as Gibberella fujikuroi, which produce gibberellin A3. The gibberellin A3 is then extracted and purified from the fermentation broth. The purified gibberellin A3 is subsequently esterified with methanol to produce gibberellin A3 methyl ester .
Analyse Chemischer Reaktionen
Types of Reactions: Gibberellin A3 methyl ester undergoes various chemical reactions, including:
Substitution: Allylic chlorination of gibberellin A3 methyl ester can produce chlorinated derivatives.
Common Reagents and Conditions:
Reduction: Tri-n-butylstannane is used in the reduction of gibberellin A3 methyl ester.
Substitution: Chlorination reactions typically involve the use of thionyl chloride or toluene-p-sulfonyl chloride.
Major Products:
Vergleich Mit ähnlichen Verbindungen
- Gibberellin A4 methyl ester
- Gibberellin A7 methyl ester
- Gibberellin A5 methyl ester
Eigenschaften
IUPAC Name |
methyl (1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-10-8-18-9-19(10,24)6-4-11(18)20-7-5-12(21)17(2,16(23)26-20)14(20)13(18)15(22)25-3/h5,7,11-14,21,24H,1,4,6,8-9H2,2-3H3/t11-,12+,13-,14-,17-,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYKYFYDBJFJHO-QDEMZEMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)OC)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B1246901.png)


![(Z,6S)-2-methyl-6-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B1246904.png)

![1,3-Benzenediol, 5-chloro-2-[3-(dichloromethylene)hexyl]-](/img/structure/B1246907.png)




